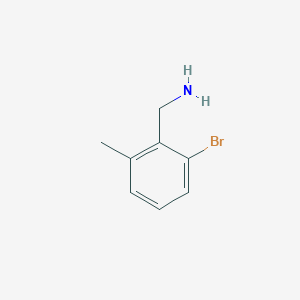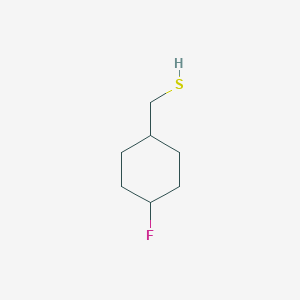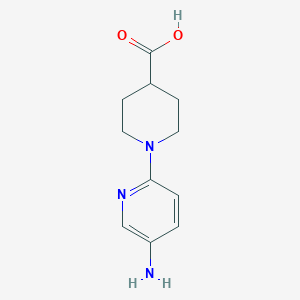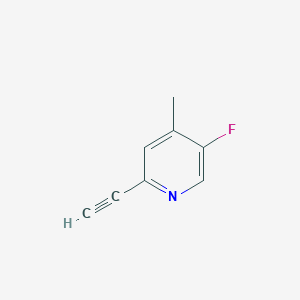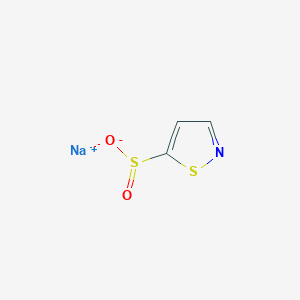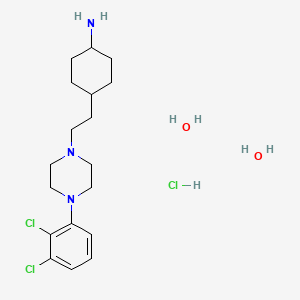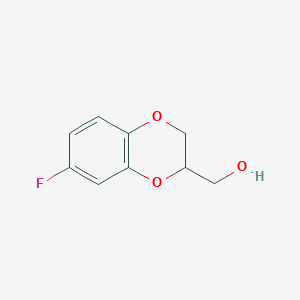
(6-Fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is a chemical compound that belongs to the class of benzodioxins It is characterized by the presence of a fluorine atom at the 7th position and a methanol group attached to the 2nd position of the dihydrobenzo[b][1,4]dioxin ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol typically involves the following steps:
Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring system. This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced at the 7th position using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Methanol Group: The final step involves the introduction of the methanol group at the 2nd position. This can be achieved through a nucleophilic substitution reaction using methanol as the nucleophile.
Industrial Production Methods
Industrial production of (7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom or methanol group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of various substituted derivatives.
科学的研究の応用
(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: Interacting with enzymes or receptors to modulate their activity.
Inhibition or Activation of Pathways: Affecting various biochemical pathways to produce desired effects.
Induction of Cellular Responses: Triggering cellular responses such as apoptosis, cell cycle arrest, or immune modulation.
類似化合物との比較
Similar Compounds
(6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar structure with a nitro group instead of a fluorine atom.
(7-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar structure with a chlorine atom instead of a fluorine atom.
(7-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: Similar structure with a bromine atom instead of a fluorine atom.
Uniqueness
(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol is unique due to the presence of the fluorine atom, which can impart distinct chemical and biological properties. Fluorine atoms can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H9FO3 |
|---|---|
分子量 |
184.16 g/mol |
IUPAC名 |
(6-fluoro-2,3-dihydro-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C9H9FO3/c10-6-1-2-8-9(3-6)13-7(4-11)5-12-8/h1-3,7,11H,4-5H2 |
InChIキー |
BPCKRFYVGGIWHV-UHFFFAOYSA-N |
正規SMILES |
C1C(OC2=C(O1)C=CC(=C2)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


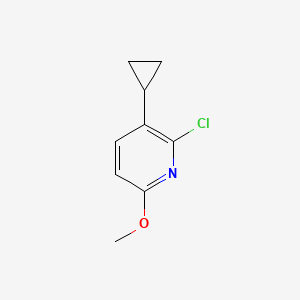
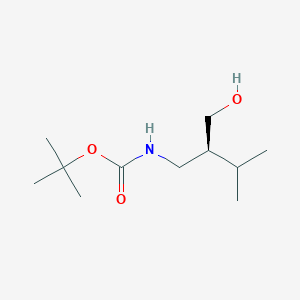
![N1-(7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)ethane-1,2-diamine](/img/structure/B12966134.png)
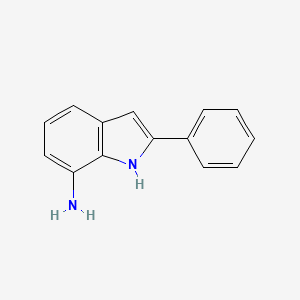
![2-Bromo-6,7-dichlorobenzo[d]thiazole](/img/structure/B12966139.png)
